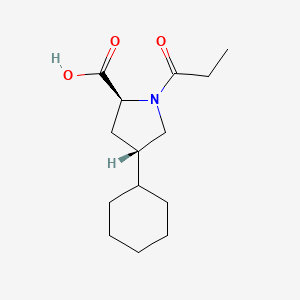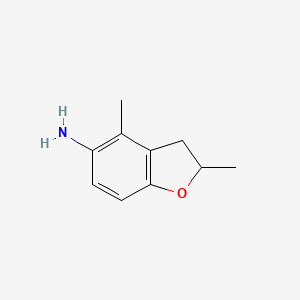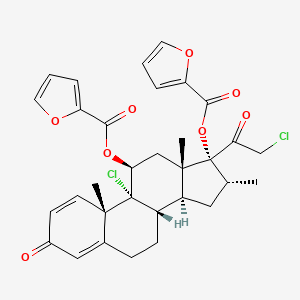
1-(2-Methylimidazol-1-yl)but-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylimidazol-1-yl)but-2-yn-1-one is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde can produce intermediate compounds, which are then further processed to obtain the desired product . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylimidazol-1-yl)but-2-yn-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
1,2-bis(imidazol-1-ylmethyl)benzene: Known for its coordination chemistry and use in metal-organic frameworks.
1,4-Di(1H-imidazol-1-yl)butane: Used in the synthesis of polymers and materials.
Uniqueness: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one stands out due to its unique structure, which combines an imidazole ring with a but-2-yn-1-one moiety. This combination provides distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
156969-34-5 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.165 |
IUPAC-Name |
1-(2-methylimidazol-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3 |
InChI-Schlüssel |
DAOMBWJLPWIBFC-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)N1C=CN=C1C |
Synonyme |
1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)


![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)

